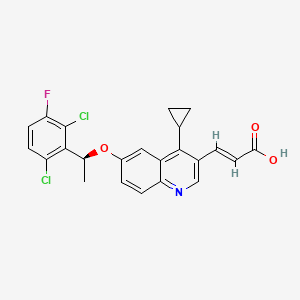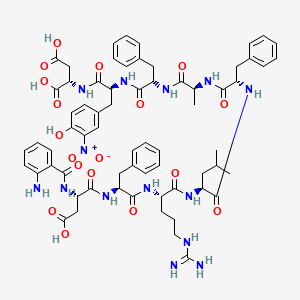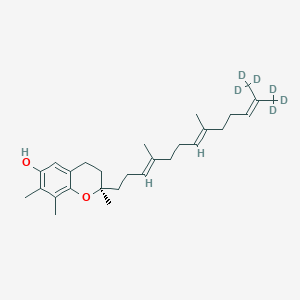
D-gamma-Tocotrienol-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-gamma-Tocotrienol-D6 is a deuterated form of gamma-tocotrienol, a member of the vitamin E family. Tocotrienols are naturally occurring compounds found in various vegetable oils, wheat germ, barley, and certain types of nuts and grains. Unlike tocopherols, tocotrienols possess an unsaturated isoprenoid side chain, which allows for efficient penetration into tissues with saturated fatty layers such as the brain and liver . This compound is specifically labeled with deuterium, making it useful in scientific research for tracking and studying metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-gamma-Tocotrienol-D6 involves the incorporation of deuterium atoms into the gamma-tocotrienol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the isolation of gamma-tocotrienol from natural sources, followed by deuteration using deuterium gas in the presence of a catalyst. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: D-gamma-Tocotrienol-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: The original tocotrienol structure.
Substitution: Various substituted tocotrienol derivatives depending on the reagents used.
Applications De Recherche Scientifique
D-gamma-Tocotrienol-D6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of tocotrienol metabolism.
Medicine: Studied for its potential neuroprotective, anti-cancer, and cholesterol-lowering properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
D-gamma-Tocotrienol-D6 exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges reactive oxygen and nitrogen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits cyclooxygenase and lipoxygenase pathways, reducing the production of pro-inflammatory eicosanoids.
Neuroprotection: It prevents neurodegeneration by shielding neurons from oxidative insult and glutamate-induced injury.
Anti-cancer Activity: It induces apoptosis in cancer cells through mechanisms such as inhibition of nuclear factor-kappaB (NF-κB) signaling and downregulation of anti-apoptotic genes.
Comparaison Avec Des Composés Similaires
- Alpha-Tocotrienol
- Beta-Tocotrienol
- Delta-Tocotrienol
- Gamma-Tocopherol
- Delta-Tocopherol
Comparison: D-gamma-Tocotrienol-D6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. Compared to other tocotrienols and tocopherols, gamma-tocotrienol exhibits superior antioxidant and anti-inflammatory properties . Additionally, its neuroprotective and anti-cancer activities are more pronounced, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C28H42O2 |
|---|---|
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
(2R)-2,7,8-trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i1D3,2D3 |
Clé InChI |
OTXNTMVVOOBZCV-ASGUNBAGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CC[C@@]1(CCC2=CC(=C(C(=C2O1)C)C)O)C)/C)/C)C([2H])([2H])[2H] |
SMILES canonique |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


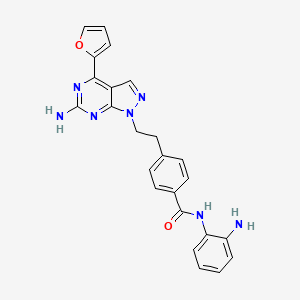
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)
![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)


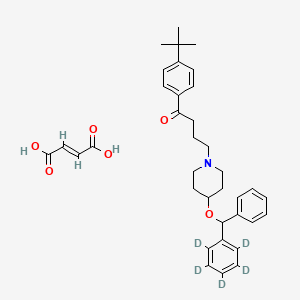

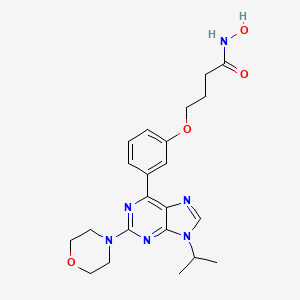
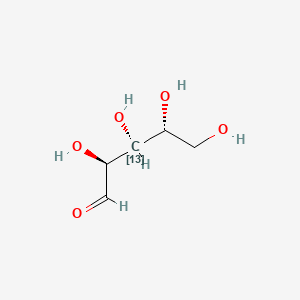

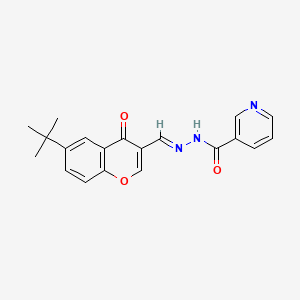
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
